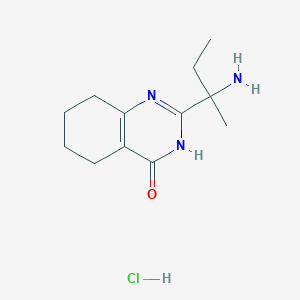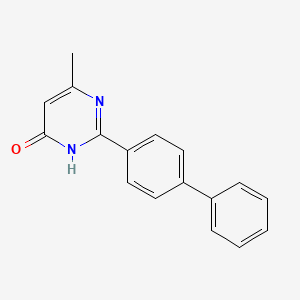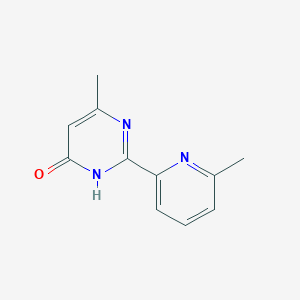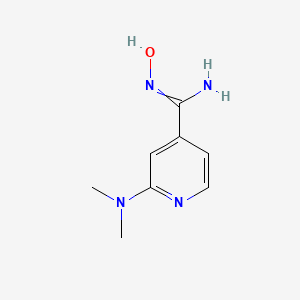
2-(2-Aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride
説明
Molecular Structure Analysis
The molecular formula of this compound is C12H19N3O.ClH . Its InChI code is 1S/C12H19N3O.ClH/c1-3-12(2,13)11-14-9-7-5-4-6-8(9)10(16)15-11;/h3-7,13H2,1-2H3,(H,14,15,16);1H . This indicates that the molecule has a complex structure with multiple functional groups, including an amino group and a quinazolinone group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 257.76 . It is a powder at room temperature .科学的研究の応用
Bioactive Pyrimidine Derivatives
A study by Deli, Lóránd, Szabo, and Földesi (1984) focused on the synthesis of condensed 2-amino-4-arylpyrimidines and related compounds, including 2-amino-4-aryl-3,4,5,6,7,8-hexahydroquinazolines, which are stable only as salts. These compounds demonstrate potential bioactivity, making them of interest in scientific research for their potential applications in medicine or biology (Deli et al., 1984).
Antituberculosis Activity
The synthesis of new compounds with antituberculosis activity includes the development of 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols. These compounds, closely related to the 2-amino-4-aryl-3,4,5,6,7,8-hexahydroquinazoline structure, have shown promising results in clinical trials for antituberculosis treatment (Omel’kov, Fedorov, & Stepanov, 2019).
Synthesis Methods
Research by Phucho, Nongpiur, Nongrum, and Nongkhlaw (2010) includes the synthesis of 3,4 Dihydropyrimidin-2(1H)-ones and 3,4,5,6,7,8-hexahydroquinazolin-2(1H)-ones, demonstrating the versatility and potential applications of these compounds in various scientific and medicinal contexts (Phucho et al., 2010).
Medicinal Chemistry and Drug Development
A study by Campbell et al. (1987) discussed the synthesis of 4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1 -yl]-6, 7-dimethoxyquinazoline derivatives for evaluation as alpha-antagonists and antihypertensive agents. Although this study is more focused on a specific medicinal application, it demonstrates the broader utility of quinazoline derivatives in drug development (Campbell et al., 1987).
Antimicrobial Activity
Research on heterocycles derived from 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline demonstrates the synthesis and antimicrobial activity of related compounds, highlighting the potential use of these structures in creating new antimicrobial agents (Abdel-Mohsen, 2003).
Inhibitors for Malaria
Rasina and colleagues (2016) identified 2-aminoquinazolin-4(3H)-ones as novel inhibitors of the Plasmepsins I, II, and IV, crucial in malaria treatment. This discovery emphasizes the role of quinazolinone derivatives in developing new antimalarial drugs (Rasina et al., 2016).
Safety And Hazards
特性
IUPAC Name |
2-(2-aminobutan-2-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.ClH/c1-3-12(2,13)11-14-9-7-5-4-6-8(9)10(16)15-11;/h3-7,13H2,1-2H3,(H,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKUEIIYJANANR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NC2=C(CCCC2)C(=O)N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384394.png)

![2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1384397.png)


![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384402.png)
![6-(aminomethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B1384403.png)
![7-benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384405.png)
![T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1384408.png)

![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384410.png)
![7-Bromothieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B1384412.png)

![2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384416.png)